molecular formula C23H25NO3 B1385531 N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline CAS No. 1040691-37-9

N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline

Cat. No.: B1385531
CAS No.: 1040691-37-9
M. Wt: 363.4 g/mol
InChI Key: JWIAWJHIHZFHLW-UHFFFAOYSA-N
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Description

N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of an ethoxybenzyl group and a phenoxyethoxy group attached to the aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline typically involves a multi-step process:

    Formation of 2-Ethoxybenzyl Chloride: This can be achieved by reacting 2-ethoxybenzyl alcohol with thionyl chloride under reflux conditions.

    N-Alkylation of Aniline: The 2-ethoxybenzyl chloride is then reacted with aniline in the presence of a base such as sodium hydroxide to form N-(2-ethoxybenzyl)aniline.

    Etherification: The final step involves the reaction of N-(2-ethoxybenzyl)aniline with 2-phenoxyethanol in the presence of a suitable catalyst like potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxybenzyl)-4-(2-phenoxyethoxy)aniline
  • N-(2-Ethoxybenzyl)-4-(2-methoxyethoxy)aniline
  • N-(2-Phenoxybenzyl)-4-(2-ethoxyethoxy)aniline

Uniqueness

N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline is unique due to the specific combination of ethoxybenzyl and phenoxyethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-4-(2-phenoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3/c1-2-25-23-11-7-6-8-19(23)18-24-20-12-14-22(15-13-20)27-17-16-26-21-9-4-3-5-10-21/h3-15,24H,2,16-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIAWJHIHZFHLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC2=CC=C(C=C2)OCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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